

# Fmoc-Val-Ala-aminomethyl acetate chemical properties and characteristics.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Fmoc-Val-Ala-aminomethyl acetate

Cat. No.:

B12380560

Get Quote

# An In-depth Technical Guide to Fmoc-Val-Alaaminomethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Fmoc-Val-Ala-aminomethyl acetate is a specialized chemical compound primarily utilized as a cleavable linker in the development of Antibody-Drug Conjugates (ADCs). This dipeptide-based linker, featuring a Valine-Alanine sequence, is designed for enzymatic cleavage within the lysosomal compartment of target cancer cells, facilitating the specific release of a cytotoxic payload. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is stable under various conditions but can be readily removed during synthesis. The C-terminal aminomethyl acetate group provides a reactive handle for conjugation to a payload molecule. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis and characterization, and its critical role in ADC technology.

## **Chemical Properties and Characteristics**

**Fmoc-Val-Ala-aminomethyl acetate** is a white to off-white solid. Its structure combines the Fmoc protecting group with the dipeptide Val-Ala, terminating in an aminomethyl acetate



moiety. This composition provides a balance of stability and specific reactivity required for its function as an ADC linker.

## **Quantitative Data**

The key chemical properties of **Fmoc-Val-Ala-aminomethyl acetate** are summarized in the table below.

Property	Value	Reference
CAS Number	2505045-86-1	[1][2]
Molecular Formula	C26H31N3O6	[1]
Molecular Weight	481.54 g/mol	[3]
Appearance	Solid	[3]
Purity	Typically ≥95%	[4]
Storage Temperature	-20°C	[1]
Solubility	Soluble in organic solvents like DMSO and DMF	[5]

# Role in Antibody-Drug Conjugates (ADCs)

The Val-Ala dipeptide sequence is a substrate for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[6][7] This enzymatic susceptibility is the cornerstone of its function as a cleavable linker in ADCs.

#### **Mechanism of Action**

Once an ADC incorporating a Val-Ala linker binds to its target antigen on a cancer cell and is internalized, it is trafficked to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the valine and alanine residues.[6][8] This cleavage event initiates the release of the conjugated cytotoxic payload, which can then exert its therapeutic effect, leading to apoptosis of the cancer cell. The Val-Ala linker has been shown to offer advantages over the more common Val-Cit linker,



including lower hydrophobicity, which can lead to ADCs with higher drug-to-antibody ratios (DAR) without significant aggregation.[7][9]



Click to download full resolution via product page

Caption: Mechanism of payload release from a Val-Ala linked ADC.

## **Experimental Protocols**

The following sections detail the methodologies for the synthesis and characterization of **Fmoc-Val-Ala-aminomethyl acetate**.

## Synthesis of Fmoc-Val-Ala-OH

The synthesis of the dipeptide precursor, Fmoc-Val-Ala-OH, is typically performed using solid-phase peptide synthesis (SPPS) or solution-phase chemistry. A standard solution-phase approach is described below.

#### Materials:

- Fmoc-Val-OH
- H-Ala-OtBu·HCl (Alanine tert-butyl ester hydrochloride)
- N,N'-Diisopropylcarbodiimide (DIC)
- Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)



- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

#### Procedure:

- Activation of Fmoc-Val-OH: Dissolve Fmoc-Val-OH (1 equivalent), HOBt (1.1 equivalents) in DMF. Cool the solution to 0°C in an ice bath. Add DIC (1.1 equivalents) dropwise and stir the mixture for 30 minutes at 0°C.
- Coupling Reaction: In a separate flask, dissolve H-Ala-OtBu·HCl (1 equivalent) in DMF and add DIPEA (2.5 equivalents). Stir for 10 minutes. Add the activated Fmoc-Val-OH solution to the alanine solution and stir the reaction mixture overnight at room temperature.
- Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Val-Ala-OtBu.
- Deprotection: Dissolve the crude product in a mixture of DCM and TFA (e.g., 1:1 v/v) and stir at room temperature for 2-4 hours.
- Isolation: Remove the solvent under reduced pressure. The residue can be purified by crystallization or flash chromatography to yield pure Fmoc-Val-Ala-OH.

## Synthesis of Fmoc-Val-Ala-aminomethyl acetate

This step involves the amidation of the C-terminus of Fmoc-Val-Ala-OH with aminomethyl acetate.

#### Materials:

Fmoc-Val-Ala-OH





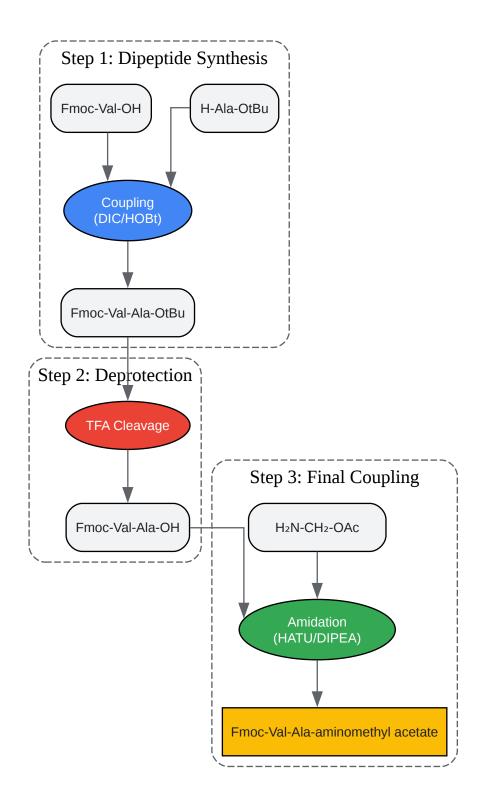


- Aminomethyl acetate hydrochloride (or the free base)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA
- DMF

#### Procedure:

- Dissolve Fmoc-Val-Ala-OH (1 equivalent) in DMF.
- Add HATU (1.1 equivalents) and DIPEA (3 equivalents) to the solution. Stir for 15 minutes to activate the carboxylic acid.
- Add aminomethyl acetate hydrochloride (1.2 equivalents) to the reaction mixture.
- Stir the reaction at room temperature overnight.
- Work-up and Purification: Dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield Fmoc-Val-Alaaminomethyl acetate.





Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of Fmoc-Val-Ala-aminomethyl acetate.

## **Analytical Characterization**



The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Technique	Expected Results
<sup>1</sup> H NMR	Characteristic peaks for the Fmoc group (aromatic protons ~7.3-7.8 ppm), protons of valine and alanine residues in the peptide backbone, and the methyl protons of the acetate group.
<sup>13</sup> C NMR	Resonances corresponding to the carbonyl carbons of the amide bonds and the acetate group, aromatic carbons of the Fmoc group, and aliphatic carbons of the amino acid side chains.
Mass Spectrometry (ESI-MS)	A molecular ion peak corresponding to the calculated molecular weight of the compound (e.g., [M+H]+ or [M+Na]+).
High-Performance Liquid Chromatography (HPLC)	A single major peak indicating the purity of the compound, typically >95%.

## Safety and Handling

Fmoc-Val-Ala-aminomethyl acetate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[4] Store in a cool, dark, and dry place, preferably in a freezer at -20°C under an inert atmosphere.[4]

#### Conclusion

**Fmoc-Val-Ala-aminomethyl acetate** is a critical component in the design and synthesis of advanced Antibody-Drug Conjugates. Its Val-Ala dipeptide structure allows for specific enzymatic cleavage in the tumor microenvironment, ensuring targeted payload delivery. The synthetic route, while multi-step, relies on well-established peptide coupling and protecting group chemistry. A thorough understanding of its properties, synthesis, and mechanism of



action is essential for researchers in the field of targeted cancer therapy and drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Fmoc-Val-Ala-aminomethyl acetate Immunomart [immunomart.com]
- 2. Fmoc-Val-Ala-aminomethyl acetate | 2505045-86-1 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc-Val-Ala-OH, ADC linker, 150114-97-9 | BroadPharm [broadpharm.com]
- 5. Synthesis and biological evaluation of cathepsin B cleavable drug-linker constructs featuring modified spacers with novel phenolic payload KGP18 | Poster Board #942 American Chemical Society [acs.digitellinc.com]
- 6. adc.bocsci.com [adc.bocsci.com]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. books.rsc.org [books.rsc.org]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fmoc-Val-Ala-aminomethyl acetate chemical properties and characteristics.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380560#fmoc-val-ala-aminomethyl-acetatechemical-properties-and-characteristics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com